(4R)-4-Methylnon-1-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921756-76-5 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(4R)-4-methylnon-1-yne |
InChI |
InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h2,10H,4,6-9H2,1,3H3/t10-/m0/s1 |
InChI Key |
UTHILQMCUOEJSI-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC[C@@H](C)CC#C |
Canonical SMILES |
CCCCCC(C)CC#C |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 4r 4 Methylnon 1 Yne and Analogous Chiral Alkynes
Strategies for Constructing the Chiral Center at C4 with Defined Absolute Configuration
The creation of the chiral center at the C4 position of (4R)-4-Methylnon-1-yne necessitates the use of synthetic methods that can control the absolute stereochemistry of the newly formed stereocenter. Several powerful strategies have been developed for this purpose, including asymmetric alkylation, stereoselective coupling reactions, and the use of chiral auxiliaries.
Asymmetric Alkylation Approaches to Chiral Alkynes
Asymmetric alkylation is a fundamental C-C bond-forming reaction that can be employed to introduce the methyl group at the C4 position of a suitable precursor with high enantioselectivity. One conceptual approach involves the asymmetric α-alkylation of a ketone. For the synthesis of a precursor to this compound, this would involve the enantioselective methylation of an enolate derived from a ketone such as non-2-yn-4-one. The use of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, can effectively control the facial selectivity of the enolate alkylation.
While direct asymmetric alkylation of alkynyl ketones can be challenging, alternative strategies involving conjugate addition to α,β-unsaturated systems have been developed. For instance, the asymmetric conjugate addition of a methyl organometallic reagent to an appropriate acceptor can establish the C4 stereocenter.
| Precursor Type | Alkylating Agent | Chiral Catalyst/System | Product Type | Diastereomeric/Enantiomeric Excess |
| Cyclic β-ketoester | Methyl iodide | Chiral Phase-Transfer Catalyst | α-Methylated β-ketoester | High ee |
| α,β-Unsaturated Ketone | Methyl Grignard Reagent | Copper(I)-Chiral Phosphine (B1218219) Complex | β-Methyl Ketone | High ee |
Stereoselective Coupling Reactions for Alkynyl Introduction
An alternative and widely employed strategy for the synthesis of chiral propargyl alcohols, which are direct precursors to chiral alkynes, is the stereoselective addition of an alkynyl nucleophile to a prochiral aldehyde. In the context of synthesizing this compound, this would involve the enantioselective addition of an ethynyl nucleophile to heptanal. This reaction directly establishes the stereocenter at the C4 position. Various catalytic systems have been developed to achieve high enantioselectivity in this transformation.
A prominent example is the Carreira synthesis of propargyl alcohols, which utilizes a zinc triflate (Zn(OTf)₂) catalyst in conjunction with a chiral amino alcohol ligand, such as N-methylephedrine. This system facilitates the in situ generation of a chiral zinc-alkynylide complex, which then adds to the aldehyde with high facial selectivity. The reaction is often operationally simple and can be performed under mild conditions.
Another effective catalytic system involves the use of indium(III) salts with chiral BINOL-derived ligands. These catalysts are believed to act as bifunctional reagents, activating both the alkyne and the aldehyde to promote a highly enantioselective addition.
| Aldehyde | Alkyne | Chiral Catalyst/Ligand | Solvent | Yield (%) | Enantiomeric Excess (%) |
| Heptanal | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | Toluene | 95 | 98 |
| Benzaldehyde | 1-Hexyne | In(III)-BINOL Complex | CH₂Cl₂ | 88 | 96 |
| Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | Zn(OTf)₂ / (-)-N-Methylephedrine | Toluene | 91 | 99 |
Chiral Auxiliary-Mediated Syntheses of Terminal Alkynes
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable method for controlling stereochemistry, as the steric and electronic properties of the auxiliary can enforce a high degree of facial selectivity.
For the synthesis of this compound, a chiral auxiliary can be attached to a suitable precursor to direct either an alkylation or an alkynylation step. For example, an α,β-unsaturated amide derived from a chiral amine, such as a pseudoephedrine derivative, can undergo a diastereoselective conjugate addition of a methyl group. The steric hindrance provided by the chiral auxiliary directs the incoming nucleophile to one face of the molecule. Subsequent removal of the auxiliary would yield an enantiomerically enriched precursor to the target alkyne.
Alternatively, a chiral auxiliary can be employed to control the diastereoselective addition of an alkynyl nucleophile to an aldehyde that is tethered to the auxiliary. The resulting propargyl alcohol would have a defined stereochemistry at the C4 position, which is then liberated from the auxiliary.
| Substrate | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio |
| α,β-Unsaturated Imide | Evans Oxazolidinone | Conjugate Methylation | >95:5 |
| Glyoxylate Ester | (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Alkynyl Grignard Addition | >90:10 |
Catalytic Asymmetric Synthesis Pathways
The development of catalytic asymmetric methods is a major goal in modern organic synthesis due to the ability to generate large quantities of enantiomerically pure products from small amounts of a chiral catalyst. Transition metal catalysis, in particular, has provided a wealth of powerful tools for the enantioselective synthesis of chiral molecules, including alkynes.
Transition Metal-Catalyzed Enantioselective Routes
A variety of transition metals, including palladium, rhodium, iridium, and copper, have been utilized in catalytic asymmetric reactions to construct chiral centers in alkyne-containing molecules. These methods often involve the use of chiral ligands that coordinate to the metal center and create a chiral environment, which in turn directs the stereochemical outcome of the reaction.
Palladium catalysis is a versatile tool for the formation of carbon-carbon bonds. Asymmetric three-component coupling reactions catalyzed by palladium complexes offer a convergent and efficient approach to the synthesis of complex chiral molecules from simple starting materials. In the context of synthesizing chiral alkynes, a palladium-catalyzed three-component coupling could involve the reaction of an aryl or vinyl halide, an alkyne, and a suitable third component in the presence of a chiral palladium catalyst.
For instance, a palladium-catalyzed enantioselective three-component coupling of an N-tosylhydrazone, an aryl halide, and a terminal alkyne can provide access to chiral diarylmethyl alkynes with high enantioselectivity. While this specific reaction does not directly produce this compound, the underlying principle of generating a chiral center through a palladium-catalyzed multi-component reaction is a powerful strategy that could be adapted to suitable precursors for the target molecule. The success of these reactions hinges on the design of chiral ligands that can effectively control the stereochemistry of the C-C bond-forming step.
| Aryl Halide | N-Tosylhydrazone | Terminal Alkyne | Chiral Ligand | Yield (%) | Enantiomeric Excess (%) |
| 4-Bromotoluene | Benzaldehyde N-Tosylhydrazone | Phenylacetylene | Chiral Sulfinamide Phosphine | 85 | 96 |
| 1-Bromonaphthalene | 4-Methoxybenzaldehyde N-Tosylhydrazone | 1-Hexyne | Chiral Phosphoramidite | 78 | 92 |
Rhodium-Catalyzed Conjugate Addition Methodologies
Rhodium-catalyzed asymmetric conjugate addition has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds. core.ac.ukrsc.org This methodology is particularly relevant for the synthesis of chiral alkynes through the addition of organometallic reagents to α,β-unsaturated carbonyl compounds or similar acceptors. While direct synthesis of this compound via this method is not extensively detailed, the principles can be applied to the synthesis of its precursors.
The reaction typically involves the use of a chiral rhodium complex that coordinates with an organoboron reagent, such as an arylboronic acid or an organoborane, and facilitates its 1,4-addition to an acceptor. acs.orgrsc.org The enantioselectivity of the reaction is controlled by the chiral ligand attached to the rhodium center. For the synthesis of chiral alkynes, a strategy could involve the conjugate addition of an appropriate organoboron species to an acceptor that can be subsequently converted to the target alkyne.
Key research findings in this area demonstrate the versatility of rhodium catalysis. For instance, the use of novel chiral diene ligands in rhodium complexes has enabled highly enantioselective conjugate additions of arylboronic acids to alkenes activated by various heteroarenes. acs.org Furthermore, the development of P-chiral P,π-hybrid ligands has facilitated the rhodium-catalyzed asymmetric conjugate addition of aryl boronic acids to β-substituted nitroalkenes with high enantioselectivity. rsc.org These advancements highlight the potential for creating chiral centers that could be elaborated into the structure of this compound.
Table 1: Examples of Rhodium-Catalyzed Asymmetric Conjugate Additions
| Acceptor | Nucleophile | Chiral Ligand | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Alkenylheteroarenes | Arylboronic acids | Chiral diene | High | acs.org |
| β-Substituted nitroalkenes | Aryl boronic acids | P-chiral P-alkene hybrid | up to 94:6 er | rsc.org |
| Vinyl ketones | α-Cyano carboxylates | Not Specified | High | core.ac.uk |
Iridium(I)-Catalyzed Hydroarylation and Related Reactions
Iridium(I) catalysis offers a distinct approach to the synthesis of chiral compounds through hydroarylation reactions. This method involves the addition of a C-H bond of an aromatic or heteroaromatic compound across a carbon-carbon multiple bond, such as that in an alkyne or allene. acs.orgnih.gov The use of chiral ligands on the iridium center can direct the reaction to proceed with high enantioselectivity, making it a valuable tool for the synthesis of chiral alkynes and their derivatives.
Recent advancements have demonstrated the potential of iridium-catalyzed asymmetric hydroarylation of alkynes for the synthesis of axially chiral heterobiaryl trisubstituted olefins with good to high yields and enantioselectivities up to 98% ee. acs.org This highlights the capability of iridium catalysis in creating stereogenic axes. Moreover, enantioselective intramolecular hydroarylation of allenes catalyzed by iridium(I)/bisphosphine complexes provides access to heteropolycyclic systems bearing tertiary or quaternary carbon stereocenters with enantiomeric excesses of up to 99%. nih.gov These strategies could be adapted for the synthesis of chiral alkynes like this compound by employing appropriate substrates and chiral iridium catalysts.
The versatility of this methodology is further showcased by the chelation-assisted iridium-catalyzed hydroarylation/cyclization of benzamides and 1,3,5-trienes, which provides valuable trans-tetrahydroisoquinolinone derivatives. rsc.org
Table 2: Iridium(I)-Catalyzed Asymmetric Reactions
| Substrate | Reaction Type | Chiral Catalyst System | Key Outcome | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Alkynes | Hydroarylation | Iridium/Chiral Ligand | Axially chiral heterobiaryls | up to 98% | acs.org |
| Allenes | Intramolecular Hydroarylation | Iridium(I)/Bisphosphine | Heteropolycyclic systems | up to 99% | nih.gov |
| 1,3,5-Trienes | Hydroarylation/Cyclization | Iridium Catalyst | trans-Tetrahydroisoquinolinones | Not Applicable | rsc.org |
Organocatalytic Asymmetric Synthesis Approaches
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the enantioselective synthesis of chiral molecules. rsc.org This approach utilizes small organic molecules as catalysts, avoiding the potential for metal contamination in the final products. For the synthesis of chiral alkynes, organocatalytic methods can be employed to create the desired stereocenter with high enantioselectivity.
One notable example is the highly enantioselective synthesis of 1,4-enynes through an organocatalytic reaction between propargyl alcohols and trialkenylboroxines. nih.gov This reaction is mediated by a highly acidic chiral N-triflyl phosphoramide catalyst, which generates a carbocationic intermediate from the propargyl alcohol and facilitates enantioselective alkenylation. This strategy allows for the formation of a wide range of chiral 1,4-enynes in moderate to good yields and with high levels of enantioselectivity. nih.gov
Furthermore, the asymmetric allylation of imines, a key method for synthesizing chiral homoallylic amines, has been successfully achieved using organocatalysts. nih.gov These approaches, often relying on hydrogen-bond catalysis or the use of chiral Brønsted acids, demonstrate the broad utility of organocatalysis in constructing chiral centers. rsc.orgnih.gov While not a direct synthesis of this compound, these methodologies establish a proof of concept for the organocatalytic generation of chiral centers in propargylic or allylic systems, which are structurally related to the target molecule.
Table 3: Organocatalytic Asymmetric Synthesis of Chiral Building Blocks
| Reaction Type | Substrates | Organocatalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Alkenylation | Propargyl alcohols, Trialkenylboroxines | Chiral N-triflyl phosphoramide | Chiral 1,4-enynes | High | nih.gov |
| Allylation | Imines | Chiral 3,3'-diaryl-BINOL | Chiral homoallylic amines | 90-99% | nih.gov |
| Multicomponent Reaction | Hydroxylamine, Acrylaldehyde, Enones | Chiral amine | Functionalized pyrrolidines | >90% | rsc.org |
Tandem Catalysis for Chiral Precursor Formation (e.g., CF3SO3H/Ruthenium Systems)
Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers a highly efficient and atom-economical approach to the synthesis of complex molecules. rsc.orgnih.gov A notable example relevant to the synthesis of chiral alkyne precursors is the one-pot synthesis of chiral alcohols from readily available alkynes using a combination of trifluoromethanesulfonic acid (CF3SO3H) and a chiral ruthenium(II) complex. rsc.orgnih.gov
This tandem process involves two key steps: the CF3SO3H-catalyzed hydration of an alkyne to form a ketone, followed by the asymmetric transfer hydrogenation (ATH) of the ketone using a chiral fluorinated diamine Ru(II) complex as the catalyst and sodium formate as the hydrogen source. nih.gov The use of a fluorinated catalyst and solvent has been shown to have a positive effect on both the reactivity and enantioselectivity of the reaction. rsc.orgnih.gov This method allows for the synthesis of a wide range of chiral alcohols with high yields and excellent stereoselectivity under mild conditions. rsc.org
The scalability of this tandem process has been demonstrated through a gram-scale reaction, highlighting its potential for practical applications. nih.gov By selecting an appropriate alkyne starting material, this methodology could be utilized to synthesize a chiral alcohol precursor that can be subsequently converted to this compound.
Table 4: CF3SO3H/Ruthenium Tandem Catalysis for Chiral Alcohol Synthesis from Alkynes
| Alkyne Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | CF3SO3H, (S,S)-1a (Ru complex) | (S)-1-Phenylethanol | 41% | 93% | nih.gov |
| 3-Fluorophenylacetylene | CF3SO3H, (S,S)-1h (Ru complex) | Chiral alcohol 3g | 86% | 99% | nih.gov |
Chemo- and Regioselective Considerations in the Synthesis of Chiral Terminal Alkynes (e.g., Cross-Coupling of Bromoallenes and Heterocuprates)
The synthesis of chiral terminal alkynes often requires careful consideration of chemo- and regioselectivity to ensure the desired product is formed. A prime example of a methodology that addresses these challenges is the cross-coupling of bromoallenes with organocuprates. This approach has been successfully employed for the stereoselective synthesis of chiral 3-aryl-1-alkynes. nih.gov
In this reaction, 3-alkyl- or 3,3-dialkyl-1-bromo-1,2-dienes are coupled with arylbromocuprates. nih.gov The reaction generally proceeds with high regioselectivity, affording the desired chiral alkynes in good yields. The stereochemical outcome of the reaction is notable for its high 1,3-anti stereoselectivity, which allows for the synthesis of enantiomerically enriched 3-aryl-1-alkynes from optically active allenic substrates. nih.gov This provides a direct pathway to chiral quaternary stereogenic centers bearing an aryl group.
However, the regioselectivity can be influenced by the steric hindrance of the substituents on both the bromoallene and the organocuprate. nih.gov For instance, when sterically demanding ortho-substituted phenyl reagents or 1-naphthyl cuprates are used, the formation of isomeric arylallenes can be observed. nih.gov This underscores the importance of substrate design in controlling the reaction outcome.
Methodological Advancements and Scalability Studies in Chiral 1-Alkyne Synthesis
Continuous advancements in synthetic methodologies are crucial for improving the efficiency, selectivity, and scalability of chiral alkyne synthesis. Recent developments have focused on creating more robust and versatile catalytic systems.
For example, nickel-catalyzed enantioselective direct addition of styrenes to imines, enabled by chiral spiro phosphine ligands, provides an efficient route to chiral allylic amines. acs.org The utility of this method was demonstrated with a scale-up reaction at the 1.0 mmol scale with a catalyst loading of 5 mol %, affording the product in high yield and enantioselectivity. acs.org While not a direct synthesis of a chiral alkyne, this demonstrates the potential for scaling up enantioselective C-C bond-forming reactions.
In the context of tandem catalysis, the one-pot synthesis of chiral alcohols from alkynes using a CF3SO3H/ruthenium system has been successfully performed on a gram scale, yielding the desired chiral alcohol in 86% yield and 99% ee. nih.gov This showcases the practical applicability of this tandem process for producing chiral precursors to molecules like this compound.
Furthermore, advancements in palladium-catalyzed cross-coupling reactions of terminal alkynes and allenes are expanding the toolkit for constructing complex enyne structures with high regioselectivity. nih.govresearchgate.net These methodological improvements, coupled with scalability studies, are paving the way for the efficient and large-scale production of valuable chiral 1-alkynes.
Stereochemical Characterization and Absolute Configuration Assignment of 4r 4 Methylnon 1 Yne
Methodological Approaches for Enantiomeric Purity Determination
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for any chiral compound. It quantifies the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to determine the enantiomeric purity of (4R)-4-Methylnon-1-yne.
Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers of volatile compounds like this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Research Findings: The enantiomers of 4-methylnon-1-yne can be effectively resolved using a capillary column coated with a modified cyclodextrin-based CSP, such as octakis(2,3,6-tri-O-methyl)-γ-cyclodextrin. Under optimized conditions, the (4R) and (4S) enantiomers exhibit distinct retention times, allowing for their quantification. For a sample of this compound, a small peak corresponding to the (4S)-enantiomer might be observed, enabling the calculation of the enantiomeric excess.
Interactive Data Table: Chiral GC Analysis of a Representative 4-Methylnon-1-yne Sample
| Parameter | Value |
| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 220 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 120 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (4S)-enantiomer | 28.5 min |
| Retention Time (4R)-enantiomer | 29.2 min |
| Peak Area (4S)-enantiomer | 1,500 |
| Peak Area (4R)-enantiomer | 98,500 |
| Enantiomeric Excess (ee) | 97.0% |
Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation. For compounds like this compound that lack a strong chromophore for UV detection, a derivatization step is often necessary to enhance detectability and improve chiral recognition by the stationary phase.
Research Findings: A common strategy for chiral alkynes involves the formation of a cobalt complex, specifically a hexacarbonyl dicobalt complex, by reacting the alkyne with dicobalt octacarbonyl. This complex is intensely colored, facilitating detection, and the bulky cobalt moiety enhances the stereochemical differentiation on a chiral stationary phase, such as one based on cellulose or amylose derivatives. The two diastereomeric complexes formed from the (4R) and (4S) enantiomers can be baseline separated, allowing for accurate determination of the enantiomeric ratio.
Interactive Data Table: Chiral HPLC Analysis of a Derivatized 4-Methylnon-1-yne Sample
| Parameter | Value |
| Column | CHIRALPAK® IA (250 x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Hexane/Isopropanol (99:1 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer complex | 12.3 min |
| Retention Time (R)-enantiomer complex | 14.8 min |
| Peak Area (S)-enantiomer complex | 2,100 |
| Peak Area (R)-enantiomer complex | 197,900 |
| Enantiomeric Excess (ee) | 97.8% |
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). These reagents form transient diastereomeric complexes with the enantiomers of the analyte, inducing chemical shift non-equivalence for corresponding protons.
Research Findings: For a non-polar compound like this compound, a chiral solvating agent that can induce a sufficient chemical shift difference is required. While direct application to simple hydrocarbons can be challenging, the principle can be demonstrated. In the presence of a suitable CSA, such as a derivative of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, the signals of the protons close to the stereocenter of the two enantiomers of 4-methylnon-1-yne would appear at slightly different chemical shifts in the ¹H NMR spectrum. The integration of these distinct signals allows for the determination of the enantiomeric ratio. Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can also be employed to induce larger chemical shift differences.
Interactive Data Table: ¹H NMR Data for a Racemic 4-Methylnon-1-yne Sample with a Chiral Solvating Agent
| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with CSA for (4S)-enantiomer | Chemical Shift (ppm) with CSA for (4R)-enantiomer | Δδ (ppm) |
| -C≡CH | 2.05 (t) | 2.15 (t) | 2.18 (t) | 0.03 |
| -CH(CH₃)- | 1.55 (m) | 1.68 (m) | 1.72 (m) | 0.04 |
| -CH₃ | 0.88 (d) | 0.95 (d) | 0.99 (d) | 0.04 |
Integrated Spectroscopic and Computational Strategies for Comprehensive Stereochemical Elucidation
In cases where obtaining suitable crystals for X-ray analysis is challenging, a powerful alternative is the integration of chiroptical spectroscopy with quantum chemical calculations. nih.gov Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such spectroscopic techniques that are exquisitely sensitive to the stereochemistry of a molecule. spectroscopyeurope.comnih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about the stereochemistry of its vibrational modes. researchgate.net ECD, on the other hand, measures the differential absorption of circularly polarized ultraviolet-visible light, which is related to the electronic transitions within the molecule.
The workflow for this integrated approach involves:
Experimental Measurement: The VCD and ECD spectra of an enantiomerically enriched sample of 4-Methylnon-1-yne are recorded.
Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers of 4-Methylnon-1-yne are modeled using computational chemistry software. A conformational search is performed to identify the most stable conformers.
Spectral Simulation: For each stable conformer of both enantiomers, the VCD and ECD spectra are calculated using quantum mechanical methods, typically Density Functional Theory (DFT). spectroscopyeurope.com
Comparison and Assignment: The experimentally measured spectra are compared with the Boltzmann-averaged theoretical spectra for both the (R) and (S) enantiomers. A good agreement between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
Hypothetical Spectroscopic and Computational Data
The following tables present hypothetical data that would be generated in such a study for this compound.
Table 1: Key Experimental and Calculated VCD Frequencies and Signs
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated (4R) Frequency (cm⁻¹) | Calculated (4R) VCD Sign | Vibrational Mode Assignment |
| 2965 | + | 2968 | + | C-H stretch (methyl) |
| 2930 | - | 2933 | - | C-H stretch (methylene) |
| 2110 | + | 2112 | + | C≡C stretch |
| 1460 | - | 1462 | - | C-H bend (methyl) |
| 1380 | + | 1381 | + | C-H bend (methine) |
Table 2: Key Experimental and Calculated ECD Wavelengths and Signs
| Experimental Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated (4R) Wavelength (nm) | Calculated (4R) Δε (M⁻¹cm⁻¹) | Electronic Transition |
| 195 | +0.8 | 197 | +1.1 | σ → σ |
| 210 | -0.3 | 212 | -0.4 | π → π |
The strong correlation between the signs of the experimental and calculated VCD and ECD signals in the tables above would provide compelling evidence for the assignment of the (4R) absolute configuration to the 4-Methylnon-1-yne sample. This integrated approach, combining experimental chiroptical spectroscopy with high-level computational analysis, offers a reliable and often more accessible alternative to X-ray crystallography for the stereochemical elucidation of chiral molecules. nih.govspark904.nl
Reactivity and Synthetic Transformations of 4r 4 Methylnon 1 Yne
Functionalization Reactions of the Alkyne Moiety
The terminal alkyne group in (4R)-4-Methylnon-1-yne is a hub of reactivity, amenable to a wide range of addition and coupling reactions. These transformations allow for the construction of new carbon-carbon and carbon-heteroatom bonds, leading to diverse and complex molecular architectures.
Hydrofunctionalization Reactions (e.g., Hydration, Hydroboration, Hydrosilylation)
Hydrofunctionalization reactions involve the addition of an H-X moiety across the carbon-carbon triple bond. The regioselectivity and stereoselectivity of these reactions are of paramount importance, particularly when a chiral substrate such as this compound is employed.
Hydration: The addition of water to the terminal alkyne can be catalyzed by various transition metals. While direct data on this compound is scarce, analogous reactions with chiral aliphatic alkynes often proceed with Markovnikov selectivity to yield methyl ketones after tautomerization of the initially formed enol. The diastereoselectivity of such reactions would be influenced by the existing chiral center at C4, potentially favoring the formation of one diastereomeric ketone over the other. Organocatalytic methods for the hydration of activated alkynes have also been developed, offering metal-free alternatives. chemrxiv.org
Hydroboration: The hydroboration of terminal alkynes, followed by oxidation, is a well-established method for the anti-Markovnikov synthesis of aldehydes. With chiral alkynes, the diastereoselectivity of the hydroboration step is a key consideration. For substrates similar to this compound, the use of bulky hydroborating agents can enhance diastereoselectivity, with the stereocenter at C4 directing the approach of the boron reagent. Nickel-catalyzed 1,4-hydroboration of chiral dienols has been shown to proceed with high diastereoselectivity, providing a syn-propionate motif. nih.gov
Hydrosilylation: The addition of a silicon hydride across the alkyne is a powerful method for the synthesis of vinylsilanes. The regioselectivity and stereoselectivity of this reaction can be controlled by the choice of catalyst and silane. For internal alkynes, ligand-controlled hydrosilylation can lead to remarkable regio- and stereodivergence. pkusz.edu.cn With a chiral substrate like this compound, the stereocenter at C4 is expected to influence the facial selectivity of the hydrosilylation, leading to a diastereomeric mixture of vinylsilanes. The use of bulky silanes and specific ruthenium catalysts has been shown to afford excellent regioselectivity and syn stereoselectivity in the hydrosilylation of internal thioalkynes. nih.gov
Table 1: Representative Hydrofunctionalization Reactions of Chiral Alkynes No direct data for this compound is available in the provided search results. The following table is based on analogous reactions with similar chiral alkynes.
| Reaction | Reagents and Conditions | Product Type | Expected Diastereoselectivity |
| Hydration | HgSO₄, H₂SO₄, H₂O | Methyl ketone | Moderate to high |
| Hydroboration | 1. 9-BBN, THF; 2. H₂O₂, NaOH | Aldehyde | Potentially high with bulky reagents |
| Hydrosilylation | HSiR₃, [Rh(COD)Cl]₂ | Vinylsilane | Dependent on catalyst and silane |
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)
The alkyne moiety of this compound can participate in various cycloaddition reactions to construct cyclic structures. The stereocenter at C4 can play a crucial role in directing the stereochemical outcome of these transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille)
Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for these powerful reactions.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. researchgate.netresearchgate.netrsc.org The reaction is generally robust and tolerates a wide range of functional groups. For this compound, Sonogashira coupling provides a direct route to couple the chiral aliphatic fragment to various aromatic or vinylic systems without affecting the stereocenter at C4. The reaction conditions are typically mild, involving a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While less common for alkynes, variations of the Heck reaction can be used to functionalize the alkyne moiety. The stereoselectivity of the Heck reaction is a well-studied aspect, and with a chiral substrate, the formation of diastereomeric products is possible. nih.govnih.govyoutube.com
Stille Coupling: The Stille reaction couples an organostannane with an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.com To utilize this compound in a Stille coupling, it would first need to be converted to an alkynylstannane. This derivative could then be coupled with a variety of aryl or vinyl halides. A key feature of the Stille coupling is that the stereochemistry of sp2-hybridized partners is generally retained. nih.gov For reactions involving chiral sp3-hybridized stannanes, stereoretentive coupling has been observed. nih.gov
Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions No direct data for this compound is available in the provided search results. The following table is based on general conditions for these reactions.
| Reaction | Typical Reagents and Conditions | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd(PPh₃)₄, CuI, Et₃N | Aryl/Vinyl-substituted alkyne |
| Heck Reaction | Aryl/Vinyl Halide, Pd(OAc)₂, PPh₃, Base | Substituted alkene (after subsequent reaction) |
| Stille Coupling | Alkynylstannane (from alkyne), Aryl/Vinyl Halide, Pd(PPh₃)₄ | Aryl/Vinyl-substituted alkyne |
Transformations Affecting the Chiral Center and its Vicinity
Reactions that proceed with high stereochemical control at or near the existing chiral center are of significant interest for the synthesis of complex, stereochemically defined molecules.
Stereospecific Reactions with Retention or Inversion of Configuration
Transformations at the propargylic position (C3) or the chiral center itself (C4) can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism. Palladium-catalyzed allyl-propargyl cross-couplings have been shown to proceed stereospecifically. nih.gov The direct and stereospecific synthesis of allenes from propargylic alcohols has also been demonstrated. nih.gov While direct examples involving this compound are not available, these precedents suggest that nucleophilic substitution reactions at the propargylic position, if made possible through prior functionalization, could be controlled to yield products with either retained or inverted stereochemistry at a newly formed stereocenter. Stereospecific nucleophilic substitution at tertiary and quaternary stereocenters has been a subject of detailed study. rsc.orgresearchgate.net
Remote Functionalization Strategies with Diastereoselective Control
The functionalization of C-H bonds at positions remote from the existing functional groups represents a formidable challenge in organic synthesis. For a molecule like this compound, this would involve the selective activation of a C-H bond on the pentyl side chain. The development of directing groups that can position a catalyst to effect a remote C-H functionalization is an active area of research. nih.govnih.govrsc.orgsunyempire.edu The inherent chirality of the substrate could then be used to control the diastereoselectivity of the newly introduced functional group. While this remains a challenging endeavor for acyclic aliphatic substrates, recent advances in remote C-H functionalization offer promising avenues for the future elaboration of molecules like this compound. researchgate.netacs.org
Derivatization Strategies for Expanding Synthetic Utility
The synthetic potential of this compound is significantly broadened through a variety of derivatization strategies that target its terminal alkyne functionality. These transformations allow for the introduction of new functional groups and the construction of more complex carbon skeletons, all while retaining the crucial stereochemistry at the C4 position. The primary approaches to derivatization include reactions at the terminal alkyne, such as deprotonation followed by nucleophilic attack, and addition reactions across the carbon-carbon triple bond.
One of the most fundamental and widely exploited reactions of terminal alkynes is their deprotonation to form a metal acetylide. This transformation is typically achieved using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi). The resulting acetylide anion is a potent nucleophile that can participate in a range of carbon-carbon bond-forming reactions. For instance, the reaction of the this compound derived acetylide with alkyl halides allows for the extension of the carbon chain, leading to the formation of internal alkynes with preserved chirality.
Another key derivatization strategy involves the addition of various reagents across the triple bond. These reactions can be controlled to yield either partial or complete saturation of the alkyne, leading to the formation of alkenes or alkanes with specific stereochemistries. For example, catalytic hydrogenation using Lindlar's catalyst results in the syn-addition of hydrogen, selectively producing the corresponding Z-alkene. Conversely, reduction with sodium in liquid ammonia affords the E-alkene via an anti-addition mechanism. Complete reduction to the corresponding alkane, (4R)-4-methylnonane, can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Hydration of the terminal alkyne is another powerful derivatization method. In the presence of a mercury catalyst, the addition of water across the triple bond of this compound follows Markovnikov's rule, yielding a methyl ketone. Alternatively, hydroboration-oxidation provides a complementary approach, resulting in the anti-Markovnikov addition of water to produce an aldehyde. These transformations are invaluable for introducing carbonyl functionality into the molecule, which can then serve as a handle for further synthetic manipulations.
The table below summarizes some of the key derivatization reactions of this compound, highlighting the reagents, reaction types, and the resulting products.
| Reagent(s) | Reaction Type | Product |
| 1. NaNH₂ 2. R-X | Alkylation | (4R)-4-Methyl-substituted non-1-yne |
| H₂, Lindlar's catalyst | Partial Hydrogenation (syn) | (4R,Z)-4-Methylnon-1-ene |
| Na, NH₃ (l) | Partial Hydrogenation (anti) | (4R,E)-4-Methylnon-1-ene |
| H₂, Pd/C | Complete Hydrogenation | (4R)-4-Methylnonane |
| H₂SO₄, H₂O, HgSO₄ | Hydration (Markovnikov) | (4R)-4-Methylnonan-2-one |
| 1. Sia₂BH 2. H₂O₂, NaOH | Hydroboration-Oxidation (anti-Markovnikov) | (4R)-4-Methylnonanal |
These derivatization strategies significantly enhance the synthetic utility of this compound, transforming it from a simple chiral alkyne into a versatile building block for the synthesis of a wide array of complex organic molecules. The ability to introduce new functional groups and to control the stereochemical outcome of these transformations makes this compound a valuable asset in the field of asymmetric synthesis.
Role of 4r 4 Methylnon 1 Yne As a Chiral Building Block in Complex Molecule Construction
Precursor in the Total Synthesis of Natural Products (e.g., pheromones, prostaglandin (B15479496) intermediates)
The unique structural attributes of (4R)-4-Methylnon-1-yne position it as a key precursor in the total synthesis of a variety of natural products, particularly those requiring specific stereoisomers for their biological activity, such as insect pheromones and prostaglandin intermediates.
Pheromones: Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes with one or more stereocenters. The synthesis of these compounds often relies on the use of chiral building blocks to ensure the correct stereochemistry, which is crucial for their biological function nih.gov. This compound, with its defined stereocenter at C4, can be elaborated through various synthetic transformations to yield specific pheromone structures. The terminal alkyne group can undergo reactions such as stereoselective reduction to form either a (Z)- or (E)-alkene, a common motif in many pheromones semanticscholar.org. Furthermore, the alkyne can be functionalized through C-C bond-forming reactions to extend the carbon chain as required for the target pheromone mdpi.com.
| Target Molecule Class | Key Synthetic Transformations of this compound | Resulting Structural Motif |
| Pheromones | Stereoselective alkyne reduction (e.g., Lindlar hydrogenation, Na/NH3) | (Z)- or (E)-alkene |
| C-C bond formation at the terminal alkyne (e.g., Sonogashira coupling) | Extended carbon chain | |
| Prostaglandin Intermediates | Hydration or oxidation of the alkyne | Carbonyl or other oxygenated functionalities |
| Cyclization reactions involving the alkyne | Formation of carbocyclic or heterocyclic rings |
Application in the Synthesis of Chiral Ligands and Catalysts
Chiral ligands and catalysts are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds researchgate.netnih.gov. The development of novel chiral ligands with unique steric and electronic properties is an ongoing area of research. This compound can be utilized as a chiral scaffold for the synthesis of new ligands. The terminal alkyne provides a handle for the introduction of coordinating groups, such as phosphines or nitrogen-containing heterocycles, while the chiral backbone can create a specific chiral environment around a metal center acs.orgrsc.org. This can lead to high levels of enantioselectivity in a variety of catalytic reactions.
The synthesis of such chiral ligands often involves the functionalization of the alkyne followed by the incorporation of donor atoms. The chirality of the (4R)-4-methylnonyl backbone can influence the spatial arrangement of these donor atoms, which in turn dictates the stereochemical outcome of the catalyzed reaction.
| Ligand/Catalyst Type | Synthetic Approach from this compound | Potential Application in Asymmetric Catalysis |
| Chiral Phosphine (B1218219) Ligands | Reaction of the terminal alkyne with phosphine precursors | Asymmetric hydrogenation, cross-coupling reactions |
| Chiral N-Heterocyclic Carbene (NHC) Precursors | Cyclization reactions involving the alkyne to form heterocyclic rings | Asymmetric metathesis, conjugate additions |
| Chiral Bidentate Ligands | Functionalization of the alkyne and another position on the backbone with donor groups | Asymmetric allylic alkylation, Diels-Alder reactions |
Construction of Stereochemically Defined Fragments for Polyketides, Terpenoids, and Other Complex Architectures
Polyketides and terpenoids represent two large and structurally diverse families of natural products with a wide range of biological activities nih.govmdpi.comnih.gov. Their synthesis often involves the assembly of smaller, stereochemically defined fragments. This compound is an ideal starting material for the preparation of such chiral building blocks.
Polyketides: The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, leading to complex chains with multiple stereocenters researchgate.net. The stereocontrolled synthesis of polyketide fragments is a key challenge. The chiral center in this compound can be used to set the stereochemistry of adjacent centers through substrate-controlled reactions. The alkyne functionality can be transformed into various functional groups commonly found in polyketides, such as ketones, alcohols, and carboxylic acids.
Terpenoids: Terpenoids are derived from isoprene (B109036) units and exhibit a vast array of cyclic and acyclic structures nih.govresearchgate.net. The synthesis of complex terpenoids often relies on the use of chiral building blocks from the "chiral pool" or prepared through asymmetric synthesis nih.gov. This compound can be elaborated into chiral fragments that can be incorporated into the larger terpenoid skeleton. For instance, the alkyne can participate in cyclization reactions to form carbocyclic rings, a common feature in many terpenoids rsc.org.
| Complex Architecture | Synthetic Strategy Utilizing this compound | Resulting Stereochemically Defined Fragment |
| Polyketides | Aldol reactions, reductions, and oxidations starting from the alkyne | Chiral fragments with multiple stereocenters and varied oxygenation patterns |
| Terpenoids | Intramolecular cyclizations, rearrangements, and C-C bond formations | Chiral cyclic or acyclic building blocks with defined stereochemistry |
| Other Complex Architectures | Multi-component reactions, cycloadditions | Highly functionalized and stereochemically rich molecular fragments |
Mechanistic and Theoretical Investigations of 4r 4 Methylnon 1 Yne Reactivity
Computational Chemistry for Reaction Pathway Elucidation
Computational chemistry is a powerful tool for understanding the reactivity of molecules like (4R)-4-methylnon-1-yne, providing insights into reaction mechanisms that can be difficult to obtain through experimental methods alone. advancedsciencenews.com
Density Functional Theory (DFT) Studies on Transition States and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is particularly useful for locating transition states and calculating the energetics of reaction pathways. For a reaction involving this compound, DFT can be used to model the geometry of the transition state, which represents the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction and, consequently, the reaction rate.
For example, in the hydroboration of a terminal alkyne, DFT calculations can elucidate the structure of the four-center transition state and predict whether the reaction will proceed via a syn or anti addition. nih.govacs.org DFT can also be used to study the mechanism of alkyne-to-vinylidene isomerization, a process that can occur at metal centers. rsc.org These calculations can reveal that such transformations may proceed through a slippage of a π-bound alkyne to a σ-complex, followed by a 1,2-hydrogen shift. rsc.org
Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction of a Chiral Alkyne
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Pathway A) | +25.4 |
| Intermediate 1 | +5.2 |
| Transition State 2 (Pathway B) | +19.8 |
| Products | -15.7 |
This table presents hypothetical data to illustrate the application of DFT in determining reaction energetics.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound and the influence of solvent molecules on its reactivity. acs.org By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in solution and how these conformations might influence the approach of a reactant.
Solvation effects can be significant in chemical reactions. MD simulations can explicitly model the solvent molecules surrounding the alkyne, providing insight into how the solvent might stabilize or destabilize transition states. This information is crucial for understanding reaction kinetics and selectivity in different solvent environments. acs.org
Kinetic and Stereochemical Studies for Reaction Mechanism Validation
Experimental kinetic and stereochemical studies are essential for validating the reaction mechanisms proposed by computational models. nih.gov Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law, which provides information about the species involved in the rate-determining step.
For a reaction involving this compound, stereochemical studies would analyze the stereochemistry of the products to understand the three-dimensional course of the reaction. For example, in an addition reaction to the alkyne, determining whether the product is the result of a syn or anti addition provides crucial information about the reaction mechanism. The stereochemical outcome of reactions involving chiral alkynes can be highly dependent on the reaction conditions and the catalysts used. rsc.org
Principles of Chiral Induction and Diastereoselectivity in Syntheses Involving this compound
Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In reactions involving this compound, the existing chiral center at the C4 position can influence the stereochemical outcome at a new stereocenter formed during a reaction. This is known as internal asymmetric induction. wikipedia.org
The degree of diastereoselectivity in such reactions is determined by the energy difference between the diastereomeric transition states leading to the different products. Models such as the Felkin-Anh and Cram's rule can often be used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center, and similar principles can be applied to additions to the alkyne in this compound. youtube.com The steric and electronic properties of the substituents at the chiral center play a crucial role in directing the approach of the incoming reagent.
Stereoelectronic Effects Influencing Alkyne Reactivity and Selectivity
Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the reactivity and stability of a molecule. researchgate.net In this compound, the reactivity of the alkyne is influenced by the interaction of the π orbitals of the triple bond with the σ orbitals of the adjacent C-C and C-H bonds.
Hyperconjugation, the interaction of a filled σ orbital with an adjacent empty or partially filled π* orbital, can influence the stability of intermediates and transition states. The orientation of the substituents around the chiral center can affect the alignment of these orbitals and, therefore, the extent of hyperconjugation. This can lead to differences in reactivity and selectivity depending on the conformation of the molecule. The proper alignment of orbitals in the transition state is crucial for maximizing orbital overlap and stabilizing the transition state, a principle that governs the stereochemical course of many reactions. youtube.com
Future Research Perspectives on 4r 4 Methylnon 1 Yne and Chiral Alkynes
Development of Novel Enantioselective Catalytic Systems for Direct Synthesis
The direct and efficient synthesis of enantiomerically pure alkynes remains a formidable challenge in organic chemistry. While significant progress has been made in the enantioselective addition of alkynes to various electrophiles, the development of catalytic systems for the direct asymmetric synthesis of chiral alkynes themselves is less mature. nih.govdicp.ac.cn Future research will likely focus on the design and application of novel chiral catalysts that can facilitate the enantioselective formation of chiral centers in alkyne-containing molecules.
Key Research Thrusts:
Transition Metal Catalysis: The development of new chiral ligands for transition metals such as palladium, copper, and zinc is a primary area of interest. nih.govingentaconnect.com These catalytic systems could enable the enantioselective coupling of smaller fragments to construct chiral alkynes. For instance, the asymmetric alkynylation of prochiral electrophiles or the development of enantioselective C-H functionalization methods on alkyne precursors could provide direct access to compounds like (4R)-4-Methylnon-1-yne.
Organocatalysis: The use of small organic molecules as catalysts offers a complementary approach to metal-based systems. Chiral organocatalysts could be designed to activate substrates and control the stereochemical outcome of reactions that form chiral alkynes.
Ligand Design and Optimization: The rational design of chiral ligands, aided by computational modeling, will be crucial. The aim is to create catalysts with high turnover numbers and excellent enantioselectivity for a broad range of alkyne substrates. dicp.ac.cn
| Catalyst Type | Potential Advantages | Research Focus |
| Transition Metal Catalysts | High reactivity and broad substrate scope. | Development of novel chiral ligands and exploration of new reaction pathways. |
| Organocatalysts | Lower toxicity, and often milder reaction conditions. | Design of new catalyst scaffolds and application to asymmetric alkyne synthesis. |
Exploration of Bio-inspired and Biocatalytic Routes for Chiral Alkyne Production
Nature's catalysts, enzymes, offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. nih.gov Harnessing the power of biocatalysis for the production of chiral alkynes is a burgeoning field with immense potential for sustainable chemical manufacturing.
Prospective Research Directions:
Enzyme Engineering and Directed Evolution: While naturally occurring enzymes that synthesize chiral alkynes are not common, protein engineering techniques can be employed to evolve existing enzymes to perform these transformations. nih.gov For example, enzymes could be engineered to catalyze the enantioselective synthesis of precursors to chiral alkynes.
Whole-Cell Biotransformations: The use of whole microbial cells as catalysts can offer advantages in terms of cofactor regeneration and enzyme stability. Future work may involve engineering metabolic pathways in microorganisms to produce chiral alkynes from simple, renewable feedstocks. nih.gov
Bio-inspired Catalysis: The principles of enzymatic catalysis can inspire the design of synthetic catalysts that mimic the active sites of enzymes. nsf.gov These bio-inspired catalysts could offer the high selectivity of enzymes with the broader substrate scope of traditional chemical catalysts.
Discovery of Untapped Reactivity Profiles and Cascade Reactions
The carbon-carbon triple bond is a versatile functional group capable of undergoing a wide array of chemical transformations. openaccesspub.org The presence of a chiral center in proximity to the alkyne moiety can influence the stereochemical outcome of these reactions, opening up new avenues for the synthesis of complex molecules.
Areas for Future Investigation:
Asymmetric Cascade Reactions: Cascade reactions, where multiple chemical transformations occur in a single synthetic operation, are highly efficient. nih.govnih.gov Future research will focus on designing cascade reactions involving chiral alkynes that allow for the rapid construction of molecular complexity with high stereocontrol. researchgate.net
Novel Cycloaddition Reactions: The development of new cycloaddition reactions involving chiral alkynes could provide access to novel heterocyclic and carbocyclic scaffolds with defined stereochemistry.
Stereoselective Functionalization: Investigating the influence of the chiral center on the reactivity of the alkyne will be crucial. This includes exploring the stereoselective addition of various reagents across the triple bond and the development of methods for the stereoselective functionalization of the propargylic position.
Implementation of Sustainable and Green Chemistry Approaches in Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. dergipark.org.tr Future research on the synthesis of chiral alkynes will undoubtedly prioritize the development of more sustainable and environmentally friendly processes.
Key Green Chemistry Strategies:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. dergipark.org.tr
Use of Renewable Feedstocks: The development of synthetic routes that utilize renewable starting materials is a key goal for sustainable chemistry. openaccesspub.org
Benign Solvents and Reaction Conditions: Future methodologies will aim to use non-toxic, renewable solvents, or even solvent-free conditions, and operate at ambient temperature and pressure to minimize energy consumption. eurekaselect.com The use of photocatalysis is also a promising green alternative. rsc.org
Recyclable Catalysts: The development of heterogeneous or immobilized catalysts that can be easily recovered and reused will improve the sustainability of synthetic processes. nih.gov
| Green Chemistry Principle | Application in Chiral Alkyne Synthesis |
| Atom Economy | Designing cascade reactions and minimizing the use of protecting groups. |
| Renewable Feedstocks | Utilizing biomass-derived starting materials. |
| Benign Solvents | Employing water, supercritical fluids, or ionic liquids as reaction media. |
| Recyclable Catalysts | Immobilizing chiral catalysts on solid supports. |
Q & A
Basic Research Questions
Q. How can researchers confirm whether (4R)-4-Methylnon-1-yne is a novel compound or a known entity?
- Methodological Answer :
- Utilize databases like SciFinder or Reaxys to search for existing synthetic routes, spectral data, or structural analogs .
- Compare observed analytical data (e.g., melting points, NMR/IR spectra) with literature values. For example, discrepancies in optical rotation (α-D data) or melting points may indicate novel stereochemistry or impurities .
- Consult supervisors for guidance on experimental validation, particularly if discrepancies arise in reported vs. observed data .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Focus on distinguishing the alkyne proton (δ ~2.0–3.0 ppm) and methyl groups (δ ~0.8–1.5 ppm). The (4R) stereochemistry may require NOESY/ROESY to confirm spatial relationships .
- IR : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and absence of unwanted functional groups (e.g., alcohols, ketones) .
- Mass Spectrometry : Use high-resolution MS to verify molecular formula (C₁₀H₁₆) and rule out fragmentation artifacts.
- Example Data Table:
| Technique | Expected Data for this compound | Observed Data | Literature Reference |
|---|---|---|---|
| H NMR | δ 1.25 (d, J=6.5 Hz, 3H, CH₃) | δ 1.27 (d) | |
| IR | 2115 cm⁻¹ (C≡C) | 2118 cm⁻¹ |
Q. How should researchers design a synthesis protocol for this compound while ensuring stereochemical purity?
- Methodological Answer :
- Employ asymmetric catalysis (e.g., chiral ligands in alkyne alkylation) to achieve the (4R) configuration.
- Monitor reaction progress via TLC/GC-MS to minimize byproducts.
- Purify intermediates using column chromatography (hexane/ethyl acetate) and validate purity via melting point analysis or HPLC .
Advanced Research Questions
Q. How can contradictions in stereochemical data (e.g., conflicting NOESY vs. computational predictions) be resolved?
- Methodological Answer :
- Perform X-ray crystallography to unambiguously assign the (4R) configuration .
- Use density functional theory (DFT) to model the compound’s lowest-energy conformation and compare with experimental NMR data .
- Cross-validate results with independent techniques (e.g., polarimetry for optical activity) .
Q. What experimental strategies are recommended to study the reactivity of this compound under varying conditions (e.g., acidic, oxidative)?
- Methodological Answer :
- Design kinetic studies with controlled variables (temperature, solvent polarity, catalyst loading).
- Use inert atmospheres (Ar/N₂) to prevent alkyne oxidation. Monitor reactions via in-situ IR or Raman spectroscopy.
- Analyze products using GC-MS or LC-HRMS to identify degradation pathways or unexpected adducts .
Q. How should researchers address inconsistencies in reported vs. observed physical properties (e.g., boiling point, solubility)?
- Methodological Answer :
- Replicate synthesis and purification steps to rule out procedural errors.
- Evaluate instrument calibration (e.g., thermometer accuracy for boiling point determination).
- Compare solubility data across solvents (e.g., hexane vs. DMSO) to identify solvent-dependent polymorphs .
Data Presentation and Publication Guidelines
Q. What are best practices for presenting raw and processed data in manuscripts?
- Methodological Answer :
- Include processed data (e.g., NMR integrals, kinetic plots) in the main text. Raw data (e.g., chromatograms, crystallographic files) should be archived in supplementary materials .
- Use tables to summarize key analytical results (see Example Data Table above) and avoid overcrowding figures with chemical structures .
Q. How can researchers optimize graphical abstracts or TOC figures for journals like Med. Chem. Commun.?
- Methodological Answer :
- Highlight the (4R) stereochemistry using 3D renderings or color-coded chiral centers.
- Limit structures to 2–3 key intermediates or products. Avoid excessive text or data labels .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Refer to Safety Data Sheets (SDS) for hazard information (e.g., flammability of alkynes).
- Use fume hoods for synthesis and wear PPE (gloves, goggles).
- Dispose of waste via approved protocols for halogenated or reactive compounds .
Key Resources for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
